molecular formula C10H13N3O4 B1432208 (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate CAS No. 1609395-43-8

(5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate

Cat. No.: B1432208
CAS No.: 1609395-43-8
M. Wt: 239.23 g/mol
InChI Key: BQOVGRFRQKIDPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone, which is then treated with hydrazine hydrate to yield 3-amino-5-phenyl-1,2,4-triazole. This intermediate is subsequently reacted with chloroacetic acid to produce (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid, which is then crystallized as a dihydrate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

(5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Amino derivatives of the triazole compound.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its triazole ring can interact with various biological targets, making it a candidate for the development of new pharmaceuticals .

Medicine

In medicine, this compound is explored for its antimicrobial and anticancer properties. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for therapeutic applications .

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and materials with specific properties. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of their activity. This compound can also modulate signaling pathways by interacting with specific receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate is unique due to its specific acetic acid moiety and dihydrate form, which confer distinct physical and chemical properties. These features make it particularly useful in applications requiring specific solubility and stability characteristics .

Properties

IUPAC Name

2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2.2H2O/c14-9(15)6-8-11-10(13-12-8)7-4-2-1-3-5-7;;/h1-5H,6H2,(H,14,15)(H,11,12,13);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOVGRFRQKIDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=N2)CC(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328084-14-6
Record name (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate
Reactant of Route 2
(5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate
Reactant of Route 3
Reactant of Route 3
(5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate
Reactant of Route 4
(5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate
Reactant of Route 5
(5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate
Reactant of Route 6
Reactant of Route 6
(5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.